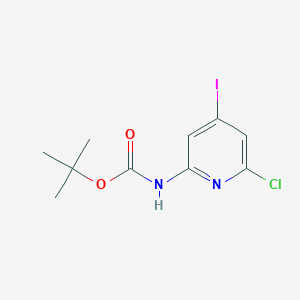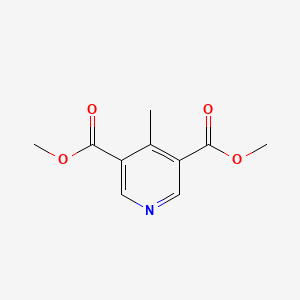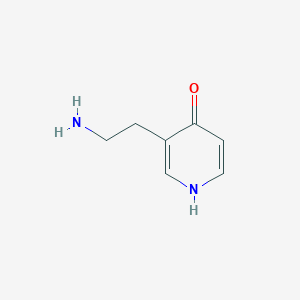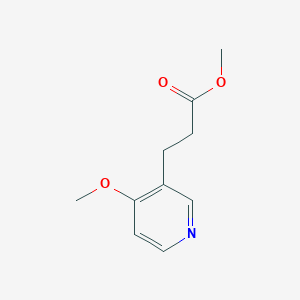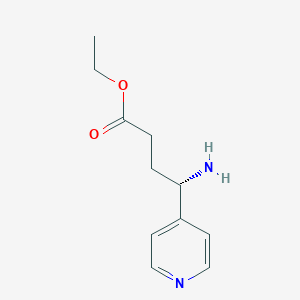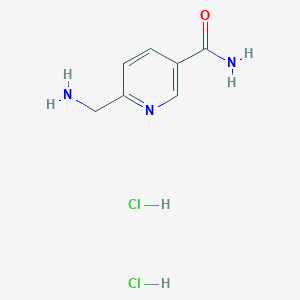
6-Aminomethyl-nicotinamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminomethyl-nicotinamide dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3O It is a derivative of nicotinamide, which is a form of vitamin B3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-nicotinamide dihydrochloride typically involves the reaction of nicotinamide with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.
化学反応の分析
Types of Reactions
6-Aminomethyl-nicotinamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
6-Aminomethyl-nicotinamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and metabolic disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Aminomethyl-nicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as glucose-6-phosphate dehydrogenase, which plays a crucial role in cellular metabolism. By inhibiting this enzyme, the compound can disrupt metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Aminonicotinamide: A similar compound with a slightly different structure but similar biological activity.
Nicotinamide: The parent compound from which 6-Aminomethyl-nicotinamide dihydrochloride is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding metabolic processes.
特性
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c8-3-6-2-1-5(4-10-6)7(9)11;;/h1-2,4H,3,8H2,(H2,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNULAVUTCRZDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine](/img/structure/B8190653.png)
![[2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8190656.png)
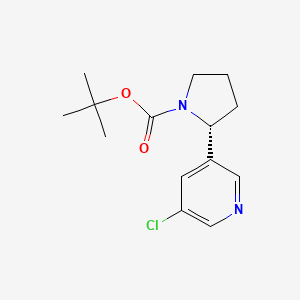
![6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride](/img/structure/B8190674.png)
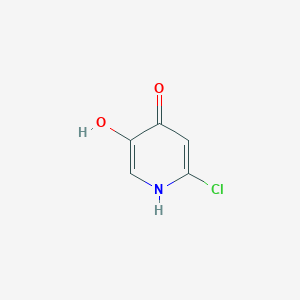
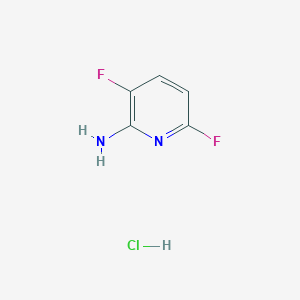
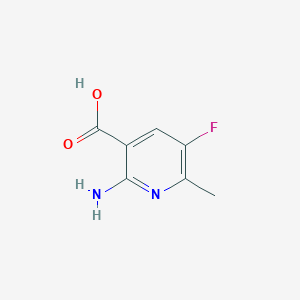
![4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B8190695.png)
